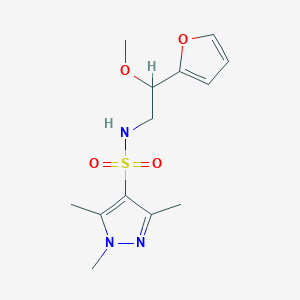
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as Furosemide, is a well-known diuretic drug used to treat hypertension and edema. The chemical structure of Furosemide is composed of a furan ring, a piperidine ring, and a thiophene ring, which are connected to an acetamide group. In recent years, Furosemide has gained attention in the scientific community due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
A significant area of research involving N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide relates to its chemical synthesis and the evaluation of its structural properties. Studies have described the synthesis of related compounds, highlighting the importance of specific functional groups for biological activity. For instance, compounds with similar structural motifs have been synthesized to evaluate their histamine H2 receptor antagonistic activity and gastroprotective action, showcasing the relevance of heteroaromatic rings and thioether functions in medicinal chemistry (Hirakawa et al., 1998). Other research efforts have focused on modifying the piperidine ring, demonstrating the synthesis efficiency and potential for creating novel therapeutic agents (Ojo, 2012).
Pharmacological Applications
Research on compounds structurally related to this compound has also explored pharmacological applications. Some compounds have been evaluated for their potential in treating depression and addiction disorders, showing promising results as κ-opioid receptor antagonists (Grimwood et al., 2011). Additionally, novel derivatives have been assessed for antidepressant and antianxiety activities, revealing significant therapeutic potential (Kumar et al., 2017).
Biological Activity and Therapeutic Potential
Further studies have extended to the synthesis and biological activity evaluation of derivatives, with specific attention to their binding interactions with DNA and proteins. These interactions are crucial for understanding the therapeutic potential of such compounds in various medical applications, including cancer treatment (Raj, 2020). Research has also delved into the design and synthesis of novel derivatives to explore their pharmacological effects, emphasizing the importance of molecular modifications to enhance therapeutic efficacy (Barlow et al., 1991).
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-16(9-14-4-8-23-12-14)18-10-13-1-5-19(6-2-13)17(21)15-3-7-22-11-15/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOYDMJYLVUNCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


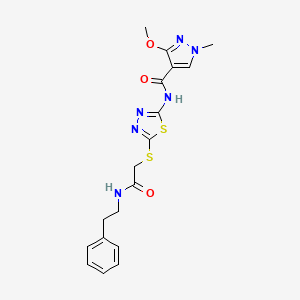
![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
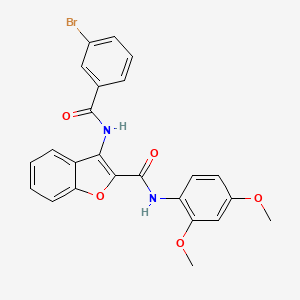

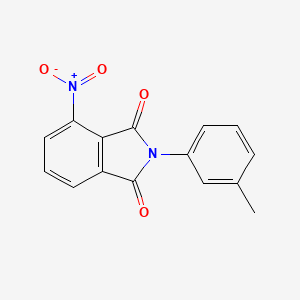

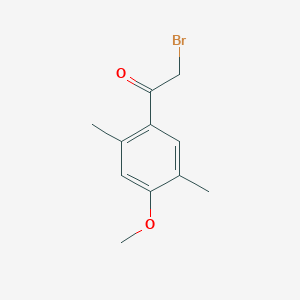

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2414264.png)
